molecular formula C15H13Cl2NO2 B2991352 (E)-[2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylidene](methoxy)amine CAS No. 320422-51-3

(E)-[2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylidene](methoxy)amine

Cat. No.: B2991352
CAS No.: 320422-51-3
M. Wt: 310.17
InChI Key: ZQPVRCZEWRUXJJ-SDXDJHTJSA-N
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Description

(E)-2-(4-Chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine (CAS: N/A; molecular formula: C₁₆H₁₄Cl₂NO₂) is a Schiff base derivative characterized by two 4-chlorophenyl groups, a phenoxy substituent, and a methoxyamine moiety in the (E)-configuration . Its structure features a conjugated imine bond, which enhances stability and influences electronic properties. This compound is synthesized via condensation reactions involving 4-chlorophenoxyacetone derivatives and methoxyamine, often catalyzed by acetic acid or molecular sieves .

Key properties include:

  • Molecular weight: 329.2 g/mol
  • Polarity: Moderate (logP ~3.2, estimated) due to aromatic chlorination and ether linkage.

Properties

IUPAC Name

(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)-N-methoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-19-18-15(11-2-4-12(16)5-3-11)10-20-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPVRCZEWRUXJJ-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(COC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/COC1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine typically involves the reaction of 4-chlorophenol with 4-chlorobenzaldehyde under basic conditions to form the intermediate 4-chlorophenoxy-4-chlorobenzyl alcohol. This intermediate is then subjected to a condensation reaction with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The chlorophenyl and chlorophenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or phenoxy derivatives.

Scientific Research Applications

(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound 2-(4-Cl-phenoxy), 1-(4-Cl-phenyl), (E)-methoxyamine 329.2 High thermal stability (decomp. >250°C); moderate lipophilicity
(E)-1-(4-Cl-phenyl)-2-(3-Cl-benzylsulfanyl)ethylideneamine 3-Cl-benzylsulfanyl instead of phenoxy 340.27 Enhanced solubility in polar solvents; reduced thermal stability (decomp. ~200°C)
(E)-(5-Cl-1-methyl-3-phenyl-pyrazol-4-yl)methylideneamine Pyrazole core, methyl, phenyl substituents 290.7 Antiproliferative activity (IC₅₀ = 8.2 µM vs. MCF-7 cells); higher metabolic stability
(E)-N-(4-Cl-benzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole ring, 4-methylphenyl 331.8 Strong acetylcholinesterase inhibition (IC₅₀ = 0.45 µM); higher polarity (logP ~2.1)

Key Observations :

  • Heterocyclic Analogues : Thiadiazole and pyrazole derivatives exhibit superior bioactivity due to aromatic heterocycles, which facilitate π-π stacking with biological targets .

Table 2: Comparative Bioactivity

Compound Target Pathway/Enzyme Activity (IC₅₀/EC₅₀) Notes Reference
Target Compound Not fully characterized N/A Suspected pesticidal activity via oxidative stress induction (similar to triadimefon)
(E)-[5-Cl-1-methyl-3-phenyl-pyrazol-4-yl derivative VEGFR-2 kinase 8.2 µM (MCF-7 cells) Potent anti-angiogenic effects; synergizes with paclitaxel
(E)-N-(4-Cl-benzylidene)-thiadiazol-2-amine Acetylcholinesterase 0.45 µM Superior to donepezil in silico binding affinity (-9.8 kcal/mol)
Chlorphenoxamine metabolites (e.g., Compound VI) CYP450 enzymes N/A Rapid glucuronidation; artifacts in urine samples limit therapeutic utility

Key Observations :

  • The target compound’s lack of heterocyclic rings may limit its enzymatic inhibition potency compared to thiadiazole or pyrimidine derivatives .

Key Observations :

  • The target compound’s synthesis achieves moderate yields comparable to other Schiff bases but requires stringent temperature control to avoid imine isomerization .
  • Heterocyclic analogues often demand harsher conditions (e.g., H₂SO₄), reducing scalability .

Biological Activity

(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine, also known as 2-(4-chlorophenoxy)-1-(4-chlorophenyl)-1-ethanone O-methyloxime, is an organic compound with the CAS number 320422-51-3. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C15H13Cl2NO2
  • Molar Mass : 310.18 g/mol

The compound features a unique structure characterized by chlorinated phenyl and phenoxy groups, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxicity. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, thereby promoting programmed cell death.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors that are critical for cell survival and proliferation.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It could act on specific receptors that regulate cellular growth and apoptosis.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine, a comparison with structurally similar compounds is insightful.

Compound NameStructureBiological Activity
(E)-[2-(4-bromophenoxy)-1-(4-bromophenyl)ethylidene]amineStructureModerate anticancer activity
(E)-[2-(4-fluorophenoxy)-1-(4-fluorophenyl)ethylidene]amineStructureLow antimicrobial activity
(E)-[2-(4-methylphenoxy)-1-(4-methylphenyl)ethylidene]amineStructureHigh lipophilicity but low biological activity

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